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molecular formula C13H23NO2 B8591720 Ethyl 2-(1-cyclobutylpiperidin-4-yl)acetate

Ethyl 2-(1-cyclobutylpiperidin-4-yl)acetate

Cat. No. B8591720
M. Wt: 225.33 g/mol
InChI Key: DHWLNBVEXJLRBF-UHFFFAOYSA-N
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Patent
US09079894B2

Procedure details

To a stirred mixture of (1-cyclobutyl piperidin-4-yl) acetic acid ethyl ester (652.9 mg, 2.90 mmol, obtained in above step), tetrahydrofuran (6 mL) and water (6.0 mL) cooled at 0° C. lithium hydroxide monohydrate (133 mg, 3.19 mmol) was added in a single lot. The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was cooled again to 0° C. and acidified with 2N hydrochloric acid to pH: 2-3. The volatiles were removed under reduced pressure and the traces of water were removed by azeotropic distillation with toluene to obtain (1-cyclobutyl piperidin-4-yl) acetic acid (747.9 mg).
Quantity
652.9 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
133 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH2:5][CH:6]1[CH2:11][CH2:10][N:9]([CH:12]2[CH2:15][CH2:14][CH2:13]2)[CH2:8][CH2:7]1)C.O1CCCC1.O.[OH-].[Li+].Cl>O>[CH:12]1([N:9]2[CH2:8][CH2:7][CH:6]([CH2:5][C:4]([OH:16])=[O:3])[CH2:11][CH2:10]2)[CH2:13][CH2:14][CH2:15]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
652.9 mg
Type
reactant
Smiles
C(C)OC(CC1CCN(CC1)C1CCC1)=O
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
lithium hydroxide monohydrate
Quantity
133 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in a single lot
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled again to 0° C.
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the traces of water were removed by azeotropic distillation with toluene

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CCC1)N1CCC(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 747.9 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 130.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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